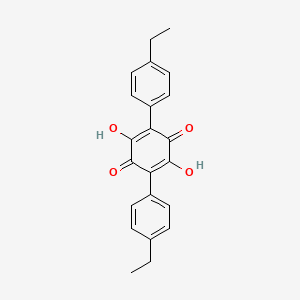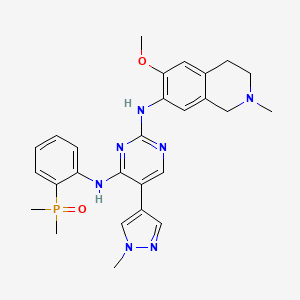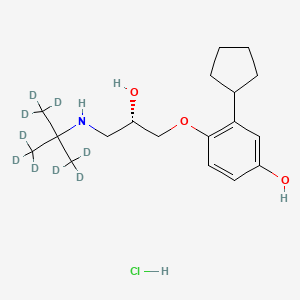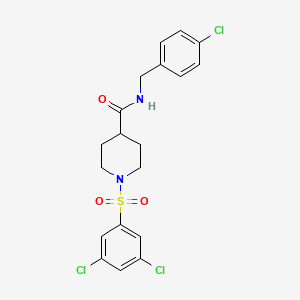
Slc13A5-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Slc13A5-IN-1 is a compound that targets the sodium-coupled citrate transporter, solute carrier family 13 member 5 (SLC13A5). This transporter is responsible for the uptake of extracellular citrate into cells, playing a crucial role in various metabolic processes such as energy production, fatty acid synthesis, and cholesterol synthesis . Inhibitors of SLC13A5, like this compound, have been studied for their potential therapeutic applications in metabolic disorders, including diabetes, obesity, and non-alcoholic fatty liver disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Slc13A5-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setting. Common steps in the synthesis may include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through various organic reactions such as condensation, cyclization, or coupling reactions.
Functionalization: Introduction of functional groups that enhance the activity and specificity of the compound. This may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as chromatography or recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency and yield. This may include:
Optimization of reaction parameters: Temperature, pressure, solvent, and catalyst selection to maximize yield and minimize by-products.
Continuous flow chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Automation and process control: Implementing automated systems for precise control of reaction conditions and monitoring of product quality.
化学反応の分析
Types of Reactions
Slc13A5-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity or stability.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which may modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or selectivity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halides or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
科学的研究の応用
Chemistry: As a tool compound to study the function and inhibition of the SLC13A5 transporter.
Biology: To investigate the role of citrate transport in cellular metabolism and signaling pathways.
Industry: Development of new drugs targeting metabolic pathways and improving the understanding of citrate transport mechanisms.
作用機序
Slc13A5-IN-1 exerts its effects by inhibiting the SLC13A5 transporter, thereby reducing the uptake of extracellular citrate into cells . This inhibition disrupts the citrate-dependent metabolic processes, leading to alterations in energy production, fatty acid synthesis, and cholesterol synthesis. The molecular targets and pathways involved include:
Glycolysis: Citrate acts as an allosteric inhibitor of phosphofructokinase-1, a key enzyme in glycolysis.
Fatty acid synthesis: Citrate is a precursor for acetyl-CoA, which is essential for fatty acid synthesis.
Cholesterol synthesis: Citrate is also a precursor for cholesterol synthesis.
類似化合物との比較
Slc13A5-IN-1 can be compared with other inhibitors of the SLC13A5 transporter, such as:
NaDC1 inhibitors: Targeting the sodium-dependent dicarboxylate transporter 1, which also transports citrate but has different tissue distribution and substrate specificity.
NaDC3 inhibitors: Targeting the sodium-dependent dicarboxylate transporter 3, which has a broader substrate range including succinate and malate.
NaCT inhibitors: Targeting the sodium-coupled citrate transporter, which is closely related to SLC13A5 and has similar functions.
The uniqueness of this compound lies in its specificity for the SLC13A5 transporter, making it a valuable tool for studying the role of citrate transport in various metabolic processes and for developing targeted therapies for metabolic disorders.
特性
分子式 |
C19H19Cl3N2O3S |
|---|---|
分子量 |
461.8 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H19Cl3N2O3S/c20-15-3-1-13(2-4-15)12-23-19(25)14-5-7-24(8-6-14)28(26,27)18-10-16(21)9-17(22)11-18/h1-4,9-11,14H,5-8,12H2,(H,23,25) |
InChIキー |
NPEIWANTVUZMJV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



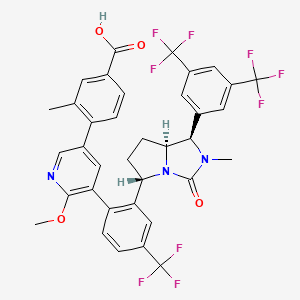
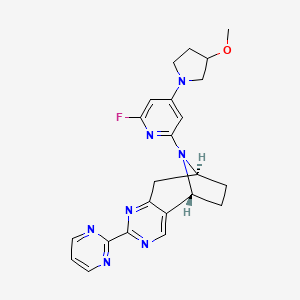
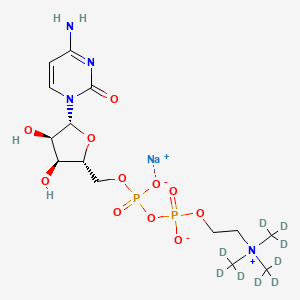
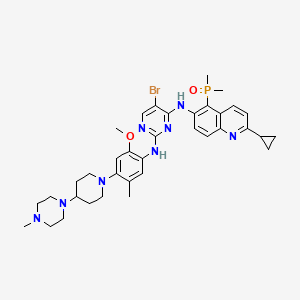

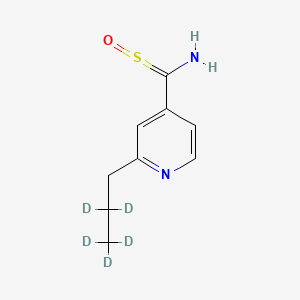

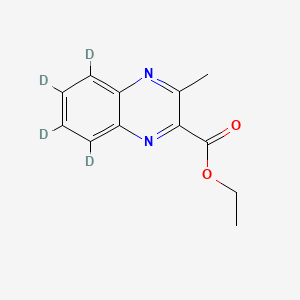
![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)
